molecular formula C6H9NO B1341936 (3-Methylfuran-2-yl)methanamine CAS No. 388072-09-1

(3-Methylfuran-2-yl)methanamine

Cat. No. B1341936
M. Wt: 111.14 g/mol
InChI Key: CTGIVQJZUKJDNH-UHFFFAOYSA-N
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Description

“(3-Methylfuran-2-yl)methanamine” is a chemical compound with the formula C6H9NO . and is typically stored at 4°C . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “(3-Methylfuran-2-yl)methanamine” is 111.14 g/mol . Its InChI code is 1S/C6H9NO/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3 .


Physical And Chemical Properties Analysis

“(3-Methylfuran-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 111.14 g/mol . The compound is stored at 4°C .

Scientific Research Applications

Application 1: Inhibition of Human Sirtuin 2

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound has been used as a human Sirtuin 2 (SIRT2) inhibitor. SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
  • Methods of Application : The researchers used fluorescence-based assays for SIRT2 activity tests. They screened their in-house database and identified a compound, 4- (5- ( (3- (quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20), which displayed inhibition against SIRT2 .
  • Results or Outcomes : The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound 25 with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM). Meanwhile, 25 likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .

Application 2: Antiviral Activity of Indole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Indole derivatives have been found to possess antiviral activity. They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Methods of Application : Researchers have prepared and investigated in vitro a variety of indole derivatives for their antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application 3: Antiviral Activity of Indole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Indole derivatives have been found to possess antiviral activity. They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Methods of Application : Researchers have prepared and investigated in vitro a variety of indole derivatives for their antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

“(3-Methylfuran-2-yl)methanamine” is classified as a dangerous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It is also a flammable liquid .

properties

IUPAC Name

(3-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGIVQJZUKJDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592690
Record name 1-(3-Methylfuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylfuran-2-yl)methanamine

CAS RN

388072-09-1
Record name 1-(3-Methylfuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylfuran-2-yl)methanamine
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